DNJNAc

Description

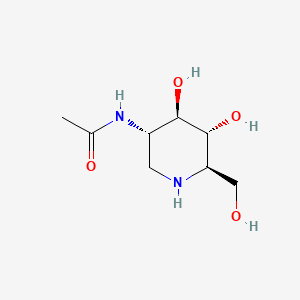

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRAQQUMMCVTAV-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CNC(C(C1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CN[C@@H]([C@H]([C@@H]1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909404 | |

| Record name | N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105265-96-1 | |

| Record name | 2-Acetamido-1,5-imino-1,2,5-trideoxy-D-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105265961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-acetamido-1,2-dideoxy-D-gluco-nojirimycin (DNJNAc)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

The full chemical name of the compound abbreviated as DNJNAc is 2-acetamido-1,2-dideoxy-D-gluco-nojirimycin . It belongs to the class of iminosugars, which are analogues of sugars where the ring oxygen has been replaced by a nitrogen atom. This structural feature makes them potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.

Quantitative Analysis of Inhibitory Activity

This compound exhibits inhibitory activity against several glycosidases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various glycosidases, providing a quantitative measure of its potency.

| Enzyme Target | Source | Substrate | IC50 (µM) |

| α-Glucosidase | Yeast | p-Nitrophenyl-α-D-glucopyranoside | > 1000 |

| β-Glucosidase | Almond | p-Nitrophenyl-β-D-glucopyranoside | > 1000 |

| β-N-Acetylglucosaminidase | Bovine Kidney | p-Nitrophenyl-N-acetyl-β-D-glucosaminide | 0.2 |

| α-Mannosidase | Jack Bean | p-Nitrophenyl-α-D-mannopyranoside | > 1000 |

| β-Mannosidase | Snail | p-Nitrophenyl-β-D-mannopyranoside | > 1000 |

| α-Galactosidase | Green Coffee Beans | p-Nitrophenyl-α-D-galactopyranoside | > 1000 |

| β-Galactosidase | E. coli | o-Nitrophenyl-β-D-galactopyranoside | > 1000 |

Experimental Protocols

A detailed methodology for determining the inhibitory activity of this compound against β-N-acetylhexosaminidase is provided below. This protocol is fundamental for researchers aiming to replicate or build upon existing findings.

Protocol: Determination of IC50 for β-N-Acetylhexosaminidase Inhibition

Objective: To determine the concentration of this compound that inhibits 50% of the activity of β-N-acetylhexosaminidase.

Materials:

-

β-N-Acetylhexosaminidase (from bovine kidney or other suitable source)

-

This compound (of known concentration)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as substrate

-

Citrate-phosphate buffer (pH 4.5)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the appropriate buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare a stock solution of the substrate pNP-GlcNAc in the assay buffer.

-

Prepare the enzyme solution to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the chosen time course.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in triplicate:

-

A fixed volume of assay buffer.

-

A volume of the this compound dilution series (or buffer for the control wells).

-

A fixed volume of the enzyme solution.

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a fixed volume of the pre-warmed pNP-GlcNAc substrate solution to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range for the uninhibited control.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding a volume of the sodium carbonate solution to each well. The addition of a high pH solution stops the enzymatic reaction and develops the yellow color of the p-nitrophenolate product.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (containing no enzyme) from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) using the formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor / Absorbance_control))

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve) using appropriate software.

-

Signaling Pathway Modulation

This compound, as a potent inhibitor of β-N-acetylhexosaminidase (an O-GlcNAcase), is implicated in the modulation of the Hexosamine Biosynthetic Pathway (HBP) and subsequent O-GlcNAc cycling . This pathway is a critical nutrient-sensing and signaling pathway in cells.

Workflow of the Hexosamine Biosynthetic Pathway and O-GlcNAc Cycling

The diagram below illustrates the flow of glucose into the HBP, leading to the formation of UDP-GlcNAc. This nucleotide sugar is then used by O-GlcNAc transferase (OGT) to add O-GlcNAc modifications to target proteins. O-GlcNAcase (OGA), the enzyme inhibited by this compound, removes this modification, allowing for dynamic regulation of protein function. Inhibition of OGA by this compound leads to an accumulation of O-GlcNAcylated proteins, thereby impacting various downstream signaling events.

The Core Mechanism of DNJNAc in Glycosidase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-1,5-dideoxy-1,5-imino-D-glucitol, commonly known as N-acetyl-deoxynojirimycin (DNJNAc), is an iminosugar that has garnered significant interest in the scientific community for its potent and selective inhibition of specific glycosidases. As a structural mimic of the natural N-acetylglucosamine (GlcNAc) substrate, this compound competitively inhibits enzymes that process this sugar, notably β-hexosaminidases and O-GlcNAcase (OGA). This inhibitory action forms the basis of its therapeutic potential in various diseases, including lysosomal storage disorders like Tay-Sachs and Sandhoff disease, and in the modulation of cellular processes regulated by O-GlcNAcylation. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action: Competitive Inhibition and Pharmacological Chaperoning

The primary mechanism of action of this compound is competitive inhibition. Due to its structural similarity to the N-acetyl-β-D-glucosaminide moiety, this compound binds to the active site of target glycosidases, preventing the binding and subsequent cleavage of their natural substrates. The protonated nitrogen atom in the iminosugar ring at physiological pH mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to tight binding in the enzyme's active site.

Beyond enzymatic inhibition, this compound and its analogs can also function as pharmacological chaperones . In certain genetic disorders, such as Tay-Sachs disease, mutations in the HEXA gene lead to misfolded β-hexosaminidase A enzyme that is retained in the endoplasmic reticulum (ER) and targeted for degradation. By binding to the misfolded enzyme, this compound can stabilize its conformation, facilitating its proper folding and subsequent trafficking from the ER to the lysosome, where it can exert its residual catalytic activity. This chaperone effect is a promising therapeutic strategy for diseases caused by protein misfolding.[1]

Signaling Pathway of this compound as a Pharmacological Chaperone

Caption: Pharmacological chaperone mechanism of this compound for mutant β-hexosaminidase A.

Quantitative Data on Glycosidase Inhibition

While specific Ki and IC50 values for this compound are not as extensively reported as for its parent compound, deoxynojirimycin (DNJ), or its galacto-configured analogue, DGJNAc, the available data and comparative studies indicate its potent inhibitory activity against specific glycosidases. DGJNAc, which differs from this compound only in the stereochemistry at C4, has been shown to be a potent inhibitor of α-N-acetylgalactosaminidase (α-NAGAL) and is also suggested to have off-target inhibitory effects on human β-hexosaminidases.[2]

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |

| DGJNAc | α-N-acetylgalactosaminidase (α-NAGAL) | 2 nM | 12 nM | [3] |

| DGJNAc | β-Hexosaminidase | - | Potent (inferred) | [2] |

Note: Data for this compound is limited; data for the closely related analogue DGJNAc is provided for comparative purposes.

Experimental Protocols

β-Hexosaminidase Inhibition Assay

This protocol is adapted for the determination of the inhibitory activity of this compound against β-hexosaminidase.

Materials:

-

β-Hexosaminidase (from human placenta or recombinant)

-

This compound (or other test inhibitors)

-

Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG)

-

Assay Buffer: 0.1 M citrate-phosphate buffer, pH 4.5

-

Stop Solution: 0.2 M glycine-NaOH buffer, pH 10.7

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

Perform serial dilutions of the this compound stock solution to obtain a range of inhibitor concentrations.

-

In a 96-well microplate, add 20 µL of each inhibitor dilution to the respective wells. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

-

Add 20 µL of β-hexosaminidase solution (pre-diluted in assay buffer to a suitable working concentration) to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of 4-MUG substrate solution (pre-warmed to 37°C) to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 200 µL of the stop solution to each well.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

O-GlcNAcase (OGA) Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of this compound against OGA.

Materials:

-

Recombinant human O-GlcNAcase (OGA)

-

This compound

-

Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG) or a specific O-GlcNAcylated peptide substrate.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM DTT.

-

Stop Solution: 0.2 M glycine-NaOH buffer, pH 10.7

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Follow steps 1-3 as described in the β-hexosaminidase inhibition assay, using the OGA assay buffer.

-

Add 20 µL of OGA solution (pre-diluted in assay buffer) to the appropriate wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Start the reaction by adding 20 µL of the 4-MUG substrate solution.

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction with 200 µL of the stop solution.

-

Read the fluorescence and calculate the IC50 value for this compound against OGA.

Experimental Workflow for Glycosidase Inhibition Assay

Caption: General workflow for in vitro glycosidase inhibition assays.

Downstream Cellular Effects of O-GlcNAcase Inhibition

Inhibition of OGA by compounds like this compound leads to an increase in the overall level of O-GlcNAcylation on a multitude of nuclear and cytoplasmic proteins. This dynamic post-translational modification plays a crucial role in regulating various cellular processes, including signal transduction, transcription, and protein stability. One of the significant downstream effects of increased O-GlcNAcylation is its interplay with the DNA damage response (DDR).

Recent studies have shown that O-GlcNAcylation is involved in the DDR pathway.[4] Inhibition of OGA can lead to altered recruitment of DNA repair proteins to sites of DNA damage and can influence the choice between different repair pathways, such as non-homologous end joining (NHEJ) and homologous recombination (HR).[4] For instance, increased O-GlcNAcylation has been shown to affect the accumulation of NBS1, a key component of the MRN complex that is critical for sensing DNA double-strand breaks.[4]

Signaling Cascade of OGA Inhibition and DNA Damage Response

Caption: Downstream effects of OGA inhibition by this compound on the DNA damage response.

Conclusion

This compound is a potent and specific inhibitor of N-acetyl-β-D-glucosaminidases, acting through competitive inhibition and, in the case of certain mutant enzymes, as a pharmacological chaperone. Its ability to modulate the activity of key enzymes like β-hexosaminidase and O-GlcNAcase underscores its therapeutic potential for a range of diseases. The provided experimental protocols offer a foundation for researchers to quantitatively assess the inhibitory activity of this compound and similar compounds. Furthermore, the elucidation of its impact on downstream cellular processes, such as the DNA damage response, opens new avenues for exploring its application in diverse fields, including oncology and neurodegenerative disease research. Further studies are warranted to fully characterize the kinetic parameters of this compound against its target enzymes and to comprehensively map the signaling pathways affected by its inhibitory action.

References

- 1. Pharmacological enhancement of beta-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. O-GlcNAcylation Affects the Pathway Choice of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-1-Deoxynojirimycin (DNJNAc) and its Interaction with α-Glucosidase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxynojirimycin (DNJ), a potent polyhydroxylated piperidine alkaloid, is a well-established inhibitor of α-glucosidase, an enzyme crucial for the digestion of carbohydrates. Its derivatives are of significant interest in the management of type 2 diabetes mellitus due to their ability to delay glucose absorption and reduce postprandial hyperglycemia. This technical guide provides an in-depth analysis of the biological activity of DNJ and its analogues on α-glucosidase, with a specific focus on the N-acetylated form, N-acetyl-1-deoxynojirimycin (DNJNAc). While direct quantitative inhibitory data for this compound is limited in publicly accessible literature, this guide synthesizes available information on the parent compound and related derivatives to provide a comprehensive understanding of its potential activity and mechanism of action.

Mechanism of Action: Competitive Inhibition

The primary mechanism by which 1-deoxynojirimycin and its derivatives inhibit α-glucosidase is through competitive inhibition.[1] As structural analogues of the natural substrate, D-glucose, these iminosugars bind to the active site of the enzyme. This interaction is facilitated by electrostatic forces and prevents the binding and subsequent hydrolysis of dietary carbohydrates like sucrose and maltose. The nitrogen atom in the piperidine ring of DNJ is believed to mimic the charge of the proposed oxocarbenium ion transition state that forms during the natural enzymatic hydrolysis of glycosidic bonds.

While N-alkylation of DNJ has been shown to modulate its inhibitory potency, the fundamental competitive mechanism is generally conserved.[1] It is therefore highly probable that this compound also acts as a competitive inhibitor of α-glucosidase.

Quantitative Inhibitory Data

| Compound | Enzyme Source | IC50 (µM) | Reference |

| 1-Deoxynojirimycin (DNJ) | Yeast | 155 ± 15 | |

| 1-Deoxynojirimycin (DNJ) | Not Specified | 222.4 ± 0.5 | [1] |

| 1-Deoxynojirimycin (DNJ) | Not Specified | 8.15 ± 0.12 | [2] |

| 1-Deoxynojirimycin (DNJ) | Not Specified | 0.297 µg/mL* | |

| Acarbose (Reference) | Yeast | 822.0 ± 1.5 | [1] |

*Note: IC50 presented in µg/mL in the source publication.

| Compound | Enzyme Source | Ki (µM) | Inhibition Type | Reference |

| Compound 43 (N-alkyl-DNJ derivative) | Not Specified | 10 | Competitive | [1] |

| Compound 40 (N-alkyl-DNJ derivative) | Not Specified | 52 | Competitive | [1] |

| Compound 34 (N-alkyl-DNJ derivative) | Not Specified | 150 | Competitive | [1] |

| 1-Deoxynojirimycin-Chrysin Hybrid | Not Specified | Not Specified | Mixed | [2] |

Experimental Protocols

The following section details a standard methodology for determining the in vitro α-glucosidase inhibitory activity and the kinetic parameters of an inhibitor like this compound.

In Vitro α-Glucosidase Inhibition Assay

This assay is based on the spectrophotometric determination of the product formed from the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compound (e.g., this compound)

-

Reference inhibitor (e.g., Acarbose)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Dissolve the α-glucosidase enzyme in the phosphate buffer to a desired concentration (e.g., 0.2 U/mL).

-

Dissolve pNPG in the phosphate buffer to a final concentration of, for example, 1 mM.

-

Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add a specific volume (e.g., 50 µL) of the test compound or reference inhibitor at different concentrations to respective wells.

-

Add the α-glucosidase solution (e.g., 100 µL) to each well.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding the pNPG substrate solution (e.g., 40 µL) to all wells.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a sodium carbonate solution (e.g., 60 µL).

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the reaction mixture with the inhibitor.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Enzyme Kinetic Studies

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki), kinetic studies are performed.

Procedure:

-

The α-glucosidase inhibition assay is performed as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

-

The initial reaction velocities (V) are measured for each combination of substrate and inhibitor concentration.

-

The data is then plotted using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S], where [S] is the substrate concentration).

-

The type of inhibition is determined by analyzing the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor.

-

The inhibition constant (Ki) can be calculated from the Lineweaver-Burk plot or by non-linear regression analysis of the velocity data.

Visualizations

Experimental Workflow for α-Glucosidase Inhibition Assay

Caption: Workflow for in vitro α-glucosidase inhibition assay.

Mechanism of Competitive Inhibition of α-Glucosidase

Caption: Competitive inhibition of α-glucosidase by this compound.

Conclusion

N-acetyl-1-deoxynojirimycin, as a close derivative of the potent α-glucosidase inhibitor DNJ, holds significant promise as a modulator of carbohydrate metabolism. Based on the extensive research on DNJ and its N-alkylated analogues, it is highly anticipated that this compound functions as a competitive inhibitor of α-glucosidase. The provided experimental protocols offer a robust framework for the in vitro evaluation of its inhibitory activity and kinetic parameters. Further research to quantify the IC50 and Ki values of this compound is warranted to fully elucidate its therapeutic potential and to understand the structure-activity relationship of N-acylation on the inhibitory potency of deoxynojirimycin derivatives. Such studies will be invaluable for the design and development of novel α-glucosidase inhibitors for the management of type 2 diabetes and other related metabolic disorders.

References

- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Iminosugars: A Technical Chronicle of Deoxynojirimycin and Its Derivatives

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, history, and therapeutic applications of deoxynojirimycin and its derivatives.

This technical guide delves into the core of deoxynojirimycin (DNJ) and its derivatives, tracing their path from natural discovery to their establishment as crucial therapeutic agents. We will explore the pivotal moments in their history, detail the experimental protocols that underpin their study, and present key quantitative data in a clear, comparative format. Furthermore, this guide will visualize complex pathways and workflows to provide a deeper understanding of their mechanism and development.

The Serendipitous Discovery and Early History

The story of deoxynojirimycin begins with the discovery of its parent compound, nojirimycin, in 1966 from a species of Streptomyces.[1] Nojirimycin, a sugar analogue where the ring oxygen is replaced by a nitrogen atom, exhibited potent inhibition of α- and β-glucosidases.[1] However, its chemical instability limited its therapeutic potential. The breakthrough came with the chemical reduction of nojirimycin, leading to the synthesis of the more stable 1-deoxynojirimycin (DNJ).[1][2] A decade after its initial synthesis, in 1976, DNJ was isolated from the roots of the mulberry tree (Morus alba), establishing a natural source for this promising compound.[3][4][5] Subsequent research also identified DNJ in other plants like Commelina communis (dayflower) and from various bacterial strains, including Bacillus and Streptomyces species.[2][6]

The timeline below illustrates the key milestones in the discovery and development of DNJ and its derivatives.

Caption: A timeline of key events in the history of DNJ.

From Nature to the Lab: Isolation and Synthesis

The journey of DNJ from a natural compound to a therapeutic agent has been paved by advancements in extraction and synthetic chemistry.

Extraction from Natural Sources

The primary natural source of DNJ is the mulberry plant (Morus alba), where it is present in the leaves, roots, and branches.[2][5] The concentration of DNJ in mulberry leaves is approximately 0.1%.[7][8]

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of DNJ from Mulberry Leaves

This protocol is based on an optimized method for efficient DNJ extraction.[7][8]

-

Sample Preparation: Freshly collected mulberry leaves are washed, dried at 50-95°C to a moisture content of 2-5%, and then ground into a powder with a particle size of 0.1-1 cm.[9]

-

Extraction:

-

The powdered leaves are mixed with an extraction solvent (e.g., a percentage of ethanol in water) at a specific solvent-to-sample ratio (e.g., 7 ml/g).[7][8]

-

The mixture is subjected to ultrasound-assisted extraction using an ultrasonic power of approximately 180 W for a duration of about 260 seconds.[7][8]

-

-

Purification:

-

Analysis: The concentration of DNJ in the extract is determined using techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[10][11]

The following diagram illustrates a general workflow for the extraction and analysis of DNJ from mulberry leaves.

Caption: Workflow for DNJ extraction from mulberry leaves.

Chemical Synthesis of Deoxynojirimycin Derivatives

The therapeutic utility of DNJ has been significantly expanded through the chemical synthesis of its derivatives. These modifications are often aimed at improving potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: General Synthesis of N-Alkyl-Deoxynojirimycin Derivatives

This protocol outlines a general procedure for the N-alkylation of DNJ.[12][13]

-

Reaction Setup: In a round-bottom flask, dissolve 1-deoxynojirimycin and an appropriate N-alkylating agent (e.g., an alkyl halide) in a suitable solvent such as anhydrous dimethylformamide (DMF).

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the mixture to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80°C) overnight.

-

Workup and Purification:

-

After the reaction is complete, remove the solvent under vacuum.

-

Purify the crude product using silica gel column chromatography to obtain the desired N-alkyl-DNJ derivative.

-

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action and Therapeutic Applications

DNJ and its derivatives primarily act as inhibitors of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[14] This inhibitory action forms the basis of their use in managing type 2 diabetes.

α-Glucosidase Inhibition for Type 2 Diabetes

By competitively and reversibly inhibiting α-glucosidases in the small intestine, DNJ derivatives delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.[14][15] Miglitol (Glyset®) is a prominent example of an N-hydroxyethyl-DNJ derivative approved for the treatment of type 2 diabetes.[2][16]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common method to evaluate the α-glucosidase inhibitory activity of DNJ derivatives.[12][13]

-

Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

Test compounds (DNJ derivatives) at various concentrations

-

Sodium carbonate (Na₂CO₃) solution to stop the reaction

-

-

Procedure:

-

Pre-incubate the α-glucosidase enzyme solution with different concentrations of the test compound in a 96-well plate at 37°C for a specified time (e.g., 5 minutes).

-

Initiate the reaction by adding the pNPG substrate to each well.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding Na₂CO₃ solution.

-

-

Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The following diagram illustrates the workflow of an α-glucosidase inhibition assay.

Caption: Workflow for an α-glucosidase inhibition assay.

Substrate Reduction Therapy for Lysosomal Storage Disorders

A significant advancement in the application of DNJ derivatives is in the treatment of lysosomal storage disorders, such as Gaucher disease. Miglustat (Zavesca®), an N-butyl-deoxynojirimycin (NB-DNJ), is used as a substrate reduction therapy for type 1 Gaucher disease.[17][18][19]

Gaucher disease is caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide, in lysosomes.[17][18] Miglustat works by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide.[18] This reduces the production of the substrate, thereby alleviating the burden on the deficient enzyme and reducing the accumulation of glucosylceramide.[18][20]

The signaling pathway below illustrates the mechanism of action of Miglustat in Gaucher disease.

Caption: Mechanism of action of Miglustat in Gaucher disease.

Quantitative Data on Deoxynojirimycin Derivatives

The following tables summarize key quantitative data for DNJ and some of its important derivatives, providing a basis for comparison of their biological activities.

Table 1: α-Glucosidase Inhibitory Activity (IC₅₀ Values)

| Compound | α-Glucosidase Source | IC₅₀ (µM) | Reference |

| 1-Deoxynojirimycin (DNJ) | Yeast | 8.15 ± 0.12 | [12] |

| 1-Deoxynojirimycin (DNJ) | Not specified | 222.4 ± 0.50 | [13] |

| Acarbose (Standard) | Yeast | 822.0 ± 1.5 | [13] |

| DNJ-Chrysin Derivative 6 | Yeast | 0.51 ± 0.02 | [12] |

| N-alkyl-DNJ Derivative 43 | Not specified | 30.0 ± 0.6 | [13] |

| N-benzyl-DNJ Derivative 18a | Not specified | 207 ± 110 | [21] |

| N-benzyl-DNJ Derivative 18b | Not specified | 276 ± 130 | [21] |

| Phenyltriazole-DNJ Hybrid 18 | Yeast | 11 ± 1 | [22] |

| Phenyltriazole-DNJ Hybrid 19 | Yeast | 12 ± 1 | [22] |

| N-Nonyl-deoxynojirimycin (NN-DNJ) | Acid α-glucosidase | 0.42 | [23] |

| N-Nonyl-deoxynojirimycin (NN-DNJ) | α-1,6-glucosidase | 8.4 | [23] |

Table 2: Enzyme Inhibition Constants (Kᵢ Values)

| Compound | Enzyme | Kᵢ (µM) | Reference |

| N-alkyl-DNJ Derivative 43 | α-Glucosidase | 10 | [13] |

| N-alkyl-DNJ Derivative 40 | α-Glucosidase | 52 | [13] |

| N-alkyl-DNJ Derivative 34 | α-Glucosidase | 150 | [13] |

| N-Butyl-deoxynojirimycin (NB-DNJ) | GBA1 | 34 | [24] |

| N-Butyl-deoxynojirimycin (NB-DNJ) | GBA2 | 48.3 ± 0.2 | [24] |

Table 3: Clinical Trial Outcomes for Miglustat in Type 1 Gaucher Disease

| Study | Duration | Key Outcomes | Reference |

| Cox et al., 2000 | 12 months | Spleen volume reduced by 19%, Liver volume reduced by 12%, Chitotriosidase levels fell by 16.4% | [17] |

| Giraldo et al., 2006 (previously untreated patients) | 6 months | Mean hemoglobin increase of 0.77 g/dL, Mean platelet count increase of 41.5 × 10⁹/L, Mean decrease in chitotriosidase levels of 38.2% | [17] |

| Phase II Open-Label Trial | 24 months | Organ volumes and hematological parameters remained stable. Improvement in pulmonary function and decrease of chitotriosidase levels were observed. | [25][26] |

| ZAGAL Project | 48 months | Reduction in bone marrow infiltration. | [27] |

Conclusion and Future Perspectives

The discovery of deoxynojirimycin and the subsequent development of its derivatives represent a remarkable success story in natural product-based drug discovery. From the initial identification of an α-glucosidase inhibitor in mulberry leaves to the approval of life-changing therapies for type 2 diabetes and Gaucher disease, the journey of DNJ highlights the power of chemical modification to enhance the therapeutic potential of natural compounds.

Future research in this field is likely to focus on the development of more selective and potent inhibitors for a wider range of therapeutic targets. The inherent versatility of the DNJ scaffold continues to inspire the design of novel derivatives with potential applications in antiviral, anticancer, and immunomodulatory therapies. As our understanding of the intricate roles of glycosidases in various physiological and pathological processes deepens, the legacy of deoxynojirimycin is set to expand, promising new avenues for the treatment of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of 1-deoxynojirimycin extraction from mulberry leaves by using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 9. CN102424667A - Method for extracting 1-deoxynojirimycin from mulberry leaves - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Miglitol: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 15. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Miglitol [pdb101.rcsb.org]

- 16. Development and Validation of Miglitol and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Miglustat? [synapse.patsnap.com]

- 19. Miglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Randomized, controlled trial of miglustat in Gaucher's disease type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]

DNJNAc as a potential therapeutic agent for diabetes

- 1. Functional nucleic acids for the treatment of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The DNA damage signaling pathway connects oncogenic stress to cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linking JNK Activity to the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 6. insidescientific.com [insidescientific.com]

- 7. Pro-apoptotic DNA vaccination ameliorates new onset of autoimmune diabetes in NOD mice and induces foxp3+ regulatory T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Mechanisms of human glutamic acid decarboxylase 65 DNA vaccine preventing diabetes in non-obese diabetic mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA Discovery Could Lead to Type 2 Diabetes Treatment | Technology Networks [technologynetworks.com]

- 10. Changes to DNA linked to diabetes | Karolinska Institutet [news.ki.se]

- 11. DNA sequence alterations linked to type 2 diabetes genes and mechanisms [jax.org]

- 12. fiercebiotech.com [fiercebiotech.com]

Structural Analysis of 1-Deoxynojirimycin N-acetate (DNJNAc) and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 1-Deoxynojirimycin N-acetate (DNJNAc) and its analogues, potent inhibitors of α-glucosidase. We delve into the synthesis, structural elucidation, and biological evaluation of these iminosugars. This document details experimental protocols for key assays, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate experimental workflows and relevant biological pathways. The aim is to equip researchers and drug development professionals with the necessary information to advance the study and application of this compound and its derivatives as therapeutic agents.

Introduction

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This structural modification confers upon them the ability to act as potent inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism. 1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves, is a well-characterized inhibitor of α-glucosidases.[2][3] Its N-acetylated analogue, 1-Deoxynojirimycin N-acetate (this compound), along with other N-alkylated derivatives, have garnered significant interest due to their potential as therapeutic agents for type 2 diabetes and other metabolic disorders.[4] By competitively inhibiting α-glucosidases in the small intestine, these compounds delay the breakdown and absorption of complex carbohydrates, thereby mitigating postprandial hyperglycemia.[5]

This guide focuses on the multifaceted structural analysis of this compound and its analogues, encompassing their chemical synthesis, detailed characterization through spectroscopic and crystallographic techniques, and the evaluation of their inhibitory activity against α-glucosidases. Furthermore, we explore the downstream signaling pathways affected by α-glucosidase inhibition, providing a broader context for the mechanism of action of these compounds.

Synthesis of this compound and its Analogues

The synthesis of this compound and its N-alkylated analogues typically starts from the parent compound, 1-deoxynojirimycin (DNJ). The introduction of various substituents on the nitrogen atom allows for the exploration of structure-activity relationships (SAR).

General N-alkylation of 1-Deoxynojirimycin

A common method for the synthesis of N-alkyl-deoxynojirimycin derivatives involves the reaction of DNJ with an appropriate alkyl halide.

Experimental Protocol:

-

Dissolve 1-deoxynojirimycin (1 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate (K₂CO₃, 2-3 mmol), to the solution.

-

Introduce the desired dibromoalkane (1.2 mmol) to the reaction mixture.

-

Heat the reaction mixture at a specific temperature (e.g., 85°C) for a defined period (e.g., 6 hours).[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench the reaction with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-deoxynojirimycin derivative.[6]

Synthesis of 1-Deoxynojirimycin N-acetate (this compound)

The N-acetylation of DNJ can be achieved using acetic anhydride.

Experimental Protocol:

-

Dissolve 1-deoxynojirimycin (1 mmol) in a mixture of water and a suitable organic solvent.

-

Add acetic anhydride (1.2 mmol) to the solution in one portion.

-

Stir the reaction mixture vigorously at room temperature for 15-20 minutes. The solution may become warm.[7]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and, if a precipitate forms, collect it by filtration.

-

If no precipitate forms, evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure N-acetyl-1-deoxynojirimycin.[7]

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. Amelioration of Diabetes mellitus by modulation of GLP-1 via targeting alpha-glucosidase using Acacia tortilis polysaccharide in Streptozotocin-Nicotinamide induced diabetes in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to In Vitro Studies on N-Acyl-D-glucosamine 2-Epimerase (GlcNAc-2-epimerase) Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzyme kinetics of N-acyl-D-glucosamine 2-epimerase, also known as renin-binding protein (RnBP). This enzyme plays a crucial role in the biosynthesis of sialic acids, which are key molecules in various biological recognition processes. This document outlines detailed experimental protocols, summarizes key kinetic parameters from published studies, and visualizes the relevant biochemical pathways to support further research and drug development efforts targeting this enzyme.

Introduction to N-Acyl-D-glucosamine 2-Epimerase

N-acyl-D-glucosamine 2-epimerase (EC 5.1.3.8) is a cytosolic enzyme that catalyzes the reversible interconversion of N-acyl-D-glucosamine (GlcNAc) to N-acyl-D-mannosamine (ManNAc)[1]. This reaction is a critical step in the biosynthesis of sialic acids[2][3]. In mammals, a bifunctional enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), primarily carries out the initial steps of sialic acid synthesis[4]. However, the direct epimerization of GlcNAc to ManNAc by GlcNAc-2-epimerase, particularly in the kidney, provides an alternative pathway[3].

Interestingly, this epimerase has been identified as the human renin-binding protein (RnBP), which can inhibit the activity of renin, a key enzyme in the regulation of blood pressure[2][5][6]. This dual functionality makes it an intriguing target for therapeutic intervention in various physiological and pathological processes.

Quantitative Kinetic Data

The following tables summarize the key kinetic parameters for N-acyl-D-glucosamine 2-epimerase and the related UDP-N-acetylglucosamine 2-epimerase from various sources. These values are essential for comparative analysis and for the design of new kinetic studies.

Table 1: Michaelis-Menten Constants (Km) for N-Acyl-D-glucosamine 2-Epimerase and Related Enzymes

| Enzyme Source | Substrate | Km (mM) | Effector | Km (mM) for Effector | Reference |

| Human (recombinant RnBP) | N-acetyl-D-glucosamine (GlcNAc) | 21.3 | ATP | 0.13 | [6] |

| Human (recombinant RnBP) | N-acetyl-D-mannosamine (ManNAc) | 12.8 | ATP | 0.13 | [6] |

| Paenibacillus alvei MnaA | UDP-N-acetylglucosamine (UDP-GlcNAc) | 3.91 | - | - | [7] |

| Paenibacillus alvei MnaA | UDP-N-acetylmannosamine (UDP-ManNAc) | 2.41 | - | - | [7] |

| Escherichia coli | UDP-N-acetylglucosamine (UDP-GlcNAc) | 0.73 | - | - | [8] |

Table 2: Catalytic Constants (kcat) for UDP-N-acetylglucosamine 2-Epimerase

| Enzyme Source | Reaction Direction | kcat (s-1) | Reference |

| Paenibacillus alvei MnaA | Forward (UDP-GlcNAc → UDP-ManNAc) | 33.44 | [7] |

| Paenibacillus alvei MnaA | Reverse (UDP-ManNAc → UDP-GlcNAc) | 6.02 | [7] |

| Escherichia coli | Forward (UDP-GlcNAc → UDP-ManNAc) | 4.8 | [8] |

Experimental Protocols

This section details the methodologies for key experiments in the study of N-acyl-D-glucosamine 2-epimerase kinetics.

Protein Expression and Purification

Recombinant N-acyl-D-glucosamine 2-epimerase can be expressed in Escherichia coli and purified using conventional column chromatography techniques[6].

Protocol:

-

Gene Cloning and Expression: The gene encoding the epimerase is subcloned into an expression vector (e.g., pET vector) with a tag for purification (e.g., His-tag)[9]. The vector is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3))[9].

-

Cell Culture and Induction: The transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal optical density (OD600 of ~0.6). Protein expression is then induced with an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at a lower temperature (e.g., 20°C) overnight[9].

-

Cell Lysis and Lysate Preparation: The cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell debris is removed by centrifugation to obtain a clear lysate.

-

Purification: The protein is purified from the lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by further purification steps like ion-exchange and size-exclusion chromatography to achieve high purity.

Enzyme Activity Assay

The activity of N-acyl-D-glucosamine 2-epimerase can be determined using a coupled enzyme assay.

Coupled Assay with N-acyl-D-hexosamine Oxidase and Peroxidase:

This method measures the production of ManNAc from GlcNAc. The ManNAc is then oxidized by N-acyl-D-hexosamine oxidase, producing hydrogen peroxide, which is then used by peroxidase to oxidize a chromogenic substrate[5].

Reagents:

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5

-

Substrate: N-acetyl-D-glucosamine (GlcNAc)

-

Effector: ATP

-

Coupling Enzymes: N-acyl-D-hexosamine oxidase, Horseradish peroxidase (HRP)

-

Chromogenic Substrate: e.g., Amplex Red

-

Enzyme: Purified N-acyl-D-glucosamine 2-epimerase

Protocol:

-

Prepare a reaction mixture containing the assay buffer, GlcNAc at various concentrations, ATP, N-acyl-D-hexosamine oxidase, HRP, and the chromogenic substrate.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified N-acyl-D-glucosamine 2-epimerase.

-

Monitor the increase in absorbance at the appropriate wavelength for the oxidized chromogenic substrate over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

-

Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation. The kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key biochemical pathways involving N-acyl-D-glucosamine 2-epimerase.

Caption: Sialic Acid Biosynthesis Pathway.

Caption: Renin Inhibition by GlcNAc-2-epimerase.

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion

This technical guide provides a foundational resource for researchers engaged in the study of N-acyl-D-glucosamine 2-epimerase. The compiled kinetic data, detailed experimental protocols, and visual representations of the associated biochemical pathways offer a comprehensive starting point for further investigation. A thorough understanding of the enzyme's kinetics is paramount for the development of novel inhibitors or modulators that could have therapeutic applications in areas ranging from metabolic disorders to hypertension.

References

- 1. N-acylglucosamine 2-epimerase - Wikipedia [en.wikipedia.org]

- 2. Molecular cloning and identification of N-acyl-D-glucosamine 2-epimerase from porcine kidney as a renin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sialylation Pathway [horizondiscovery.com]

- 5. Renin inhibits N-acetyl-D-glucosamine 2-epimerase (renin-binding protein) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human renin-binding protein is the enzyme N-acetyl-D-glucosamine 2-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights into structure and activity of a UDP-GlcNAc 2-epimerase involved in secondary cell wall polymer biosynthesis in Paenibacillus alvei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanism of UDP-N-acetylglucosamine 2-epimerase - UBC Library Open Collections [open.library.ubc.ca]

- 9. The crystal structure of the N-acetylglucosamine 2-epimerase from Nostoc sp. KVJ10 reveals the true dimer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-acetyl-D-glucosamine (GlcNAc) Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-D-glucosamine (GlcNAc) is a pivotal monosaccharide derivative of glucose actively investigated in various fields, including drug development, cosmetics, and as a food supplement.[1] As a fundamental component of glycoproteins, proteoglycans, and glycosaminoglycans, its role in cellular processes is of significant interest.[2] Notably, GlcNAc has been identified as an activator of the NLRP3 inflammasome, a key component of the innate immune system, by inducing the dissociation of hexokinase from mitochondria.[1] It also serves as a cytoprotective agent, maintaining the integrity of mucous membranes.[1]

Accurate and reproducible experimental outcomes hinge on the correct preparation and storage of GlcNAc solutions. This document provides a detailed protocol for the preparation of GlcNAc solutions, recommendations for storage to ensure stability, and a summary of its solubility in various solvents.

Data Presentation: Quantitative Solubility and Storage Data

The following table summarizes the key quantitative data for the preparation and storage of N-acetyl-D-glucosamine solutions.

| Parameter | Value | Solvent/Condition | Source |

| Molecular Weight | 221.21 g/mol | - | [2] |

| Solubility in Water | 25% (250 mg/mL) | Water | [2] |

| Solubility in PBS (pH 7.2) | ~5 mg/mL | Phosphate-Buffered Saline | [3] |

| Solubility in DMSO | ~10 mg/mL | Dimethyl Sulfoxide | [3] |

| Solubility in Dimethyl Formamide | ~0.25 mg/mL | Dimethyl Formamide | [3] |

| Solid Form Stability | ≥ 4 years | -20°C | [3] |

| Aqueous Solution Stability | Not recommended for more than one day | Aqueous buffers | [3] |

| Stock Solution Stability | Up to 6 months | Aliquoted and stored at -20°C | [4] |

Experimental Protocols

Protocol for Preparation of a 100 mM Aqueous Stock Solution of N-acetyl-D-glucosamine

This protocol describes the preparation of a 100 mM stock solution of GlcNAc in sterile water, suitable for use in cell culture and other biological assays.

Materials:

-

N-acetyl-D-glucosamine (powder, ≥98% purity)[3]

-

Sterile, deionized, or distilled water

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile serological pipettes

-

Vortex mixer

-

Sterile filtration unit (0.22 µm pore size)

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Calculate the required mass of N-acetyl-D-glucosamine:

-

The molecular weight of GlcNAc is 221.21 g/mol .

-

To prepare 10 mL of a 100 mM (0.1 M) solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.01 L x 221.21 g/mol = 0.22121 g

-

-

Weigh out approximately 221 mg of N-acetyl-D-glucosamine powder using an analytical balance.

-

-

Dissolution:

-

Transfer the weighed GlcNAc powder into a sterile 15 mL conical tube.

-

Add a small volume of sterile water (e.g., 5 mL) to the tube.

-

Vortex the tube vigorously until the powder is completely dissolved. The solution should be clear and colorless.[2]

-

Once dissolved, add sterile water to bring the final volume to 10 mL.

-

-

Sterilization:

-

To ensure sterility for cell culture applications, filter the solution through a 0.22 µm sterile filtration unit into a new sterile conical tube.

-

-

Aliquoting and Storage:

-

Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Label the aliquots clearly with the compound name, concentration, and date of preparation.

-

For short-term storage (up to one day), aqueous solutions can be stored at 4°C.[3][5]

-

For long-term storage, store the aliquots at -20°C. Stock solutions are reported to be stable for up to 6 months when stored at -20°C.[4]

-

Mandatory Visualizations

Experimental Workflow for Solution Preparation

Caption: Workflow for preparing a sterile GlcNAc stock solution.

Signaling Pathway: NLRP3 Inflammasome Activation by GlcNAc

Caption: GlcNAc-mediated activation of the NLRP3 inflammasome.

References

Application Notes and Protocols: Utilizing DNJNAc for Glycoprotein Processing Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-acetamido-1,2-dideoxy-D-gluco-nojirimycin (DNJNAc) is a potent inhibitor of β-N-acetylglucosaminidases and β-N-acetylgalactosaminases. This activity makes it a valuable chemical tool for investigating the intricate processes of glycoprotein processing, quality control, and trafficking within the cell. By inhibiting the trimming of N-acetylglucosamine (GlcNAc) residues from N-linked glycans, this compound allows researchers to dissect the roles of specific glycan structures in protein folding, stability, and degradation. These application notes provide detailed protocols and guidelines for using this compound in cellular studies to elucidate the mechanisms of glycoprotein processing.

Mechanism of Action

This compound is an iminosugar that mimics the structure of the N-acetylglucosamine transition state during enzymatic hydrolysis. This allows it to bind tightly to the active site of β-N-acetylglucosaminidases, effectively blocking their catalytic activity. The primary consequence of this inhibition in the context of glycoprotein processing is the accumulation of glycoproteins with unprocessed or partially processed N-glycans that retain terminal GlcNAc residues. This alteration in glycan structure can have profound effects on the interaction of glycoproteins with various cellular machineries.

Key Applications

-

Studying the role of N-glycan trimming in protein folding and quality control: By preventing the removal of GlcNAc residues, this compound can be used to investigate how these sugar moieties influence the interaction of glycoproteins with chaperones in the endoplasmic reticulum (ER), such as calnexin and calreticulin.

-

Investigating the ER-associated degradation (ERAD) pathway: Altered glycan structures resulting from this compound treatment can affect the recognition and targeting of misfolded glycoproteins for degradation by the ERAD machinery.

-

Elucidating the function of specific glycan structures: this compound allows for the controlled manipulation of N-glycan processing, enabling studies on the functional significance of terminal GlcNAc residues in various cellular processes.

-

Drug Development: Understanding how inhibition of glycosidases affects cellular pathways can inform the development of therapeutic agents for diseases associated with aberrant glycoprotein processing, such as certain genetic disorders and viral infections.

Quantitative Data Presentation

The following table summarizes the type of quantitative data that can be generated from experiments using this compound. Due to the limited availability of specific dose-response data for this compound in the public domain, this table serves as a template for researchers to populate with their own experimental results.

| Parameter | This compound Concentration | Effect on Glycoprotein X | Cell Line | Reference |

| IC50 for β-N-acetylglucosaminidase | e.g., 1 µM | 50% inhibition of enzyme activity in vitro | e.g., HeLa | [Hypothetical Data] |

| N-Glycan Profile | 10 µM | 30% increase in GlcNAc-terminated glycans | e.g., HEK293 | [Hypothetical Data] |

| Protein Folding Rate | 25 µM | 20% decrease in the folding rate of Protein Y | e.g., CHO | [Hypothetical Data] |

| ERAD Substrate Degradation | 50 µM | 15% reduction in the degradation rate of Misfolded Protein Z | e.g., Fibroblasts | [Hypothetical Data] |

| Glycoprotein Secretion | 10 µM | 40% decrease in the secretion of Glycoprotein A | e.g., HepG2 | [Hypothetical Data] |

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol provides a general guideline for treating adherent mammalian cells with this compound to study its effects on glycoprotein processing.

Materials:

-

Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in sterile water or DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the experiment without reaching confluency.

-

This compound Treatment:

-

The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound. A typical starting concentration range is 1-100 µM. A dose-response experiment is recommended to determine the optimal concentration for the specific cell line and experimental endpoint.

-

Include a vehicle control (e.g., sterile water or DMSO) at the same volume as the this compound stock solution.

-

-

Incubation: Incubate the cells for the desired period. The incubation time can range from a few hours to several days, depending on the biological question. For long-term treatments (over 48 hours), it may be necessary to split the cells and re-plate them in fresh medium containing this compound to avoid overgrowth.

-

Cell Lysis:

-

At the end of the incubation period, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to each well or dish.

-

Incubate on ice for 15-30 minutes with occasional agitation.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh tube and determine the protein concentration using a standard method (e.g., BCA assay).

-

Downstream Analysis: The protein lysates are now ready for downstream applications such as Western blotting, immunoprecipitation, or mass spectrometry-based glycan analysis.

Protocol 2: Analysis of N-Glycan Profiles by Mass Spectrometry

This protocol outlines the steps for analyzing changes in the N-glycan profile of total cellular glycoproteins after this compound treatment.

Materials:

-

Cell lysates from this compound-treated and control cells (from Protocol 1)

-

SDS-PAGE equipment

-

In-gel digestion kit (Trypsin)

-

Peptide-N-Glycosidase F (PNGase F)

-

Endoglycosidase H (Endo H)

-

Solid-phase extraction (SPE) cartridges for glycan cleanup

-

MALDI-TOF mass spectrometer or LC-MS/MS system

Procedure:

-

Protein Separation: Separate the proteins from the cell lysates by SDS-PAGE.

-

In-Gel Digestion: Excise the entire protein lane from the gel and perform in-gel trypsin digestion to generate peptides.

-

Glycan Release:

-

To release all N-linked glycans, treat the peptide mixture with PNGase F. This enzyme cleaves the bond between the innermost GlcNAc and the asparagine residue.

-

Alternatively, to differentiate between high-mannose/hybrid and complex N-glycans, perform sequential digestions with Endo H (releases high-mannose and hybrid glycans) followed by PNGase F (releases complex glycans).[1]

-

-

Glycan Cleanup: Purify the released N-glycans using SPE cartridges (e.g., graphitized carbon or HILIC).

-

Mass Spectrometry Analysis:

-

Analyze the purified glycans by MALDI-TOF MS or LC-MS/MS to determine their mass and structure.

-

Compare the glycan profiles from this compound-treated and control samples to identify changes in the abundance of specific glycan structures, particularly those with terminal GlcNAc residues.

-

Protocol 3: Pulse-Chase Analysis of Glycoprotein Trafficking

This protocol allows for the kinetic analysis of glycoprotein processing and trafficking in the presence of this compound.

Materials:

-

Cell line of interest

-

Pulse-labeling medium (e.g., DMEM without methionine and cysteine, supplemented with dialyzed FBS)

-

[³⁵S]methionine/cysteine labeling mix

-

Chase medium (complete medium supplemented with excess unlabeled methionine and cysteine)

-

This compound

-

Immunoprecipitation reagents (specific antibody for the glycoprotein of interest, protein A/G beads)

-

Lysis buffer

-

Endoglycosidase H (Endo H)

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Cell Preparation: Plate cells and allow them to adhere overnight.

-

Pre-treatment with this compound: Pre-incubate the cells with this compound in complete medium for a period sufficient to allow for cellular uptake and enzyme inhibition (e.g., 1-2 hours).

-

Starvation: Wash the cells with PBS and incubate in pulse-labeling medium for 30 minutes to deplete endogenous methionine and cysteine.

-

Pulse Labeling: Replace the starvation medium with pulse-labeling medium containing [³⁵S]methionine/cysteine and this compound. Incubate for a short period (e.g., 5-15 minutes) to label newly synthesized proteins.

-

Chase: Remove the pulse-labeling medium, wash the cells with PBS, and add chase medium containing this compound. Collect cell lysates at various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes).

-

Immunoprecipitation: Lyse the cells at each time point and immunoprecipitate the glycoprotein of interest.

-

Endo H Digestion: Treat half of each immunoprecipitated sample with Endo H. Endo H cleaves high-mannose and hybrid N-glycans, which are typically found on glycoproteins in the ER. Complex N-glycans, found on glycoproteins that have trafficked to the Golgi, are resistant to Endo H.

-

Analysis: Analyze the samples by SDS-PAGE and autoradiography. The shift in molecular weight upon Endo H digestion indicates the processing state of the glycoprotein. Compare the kinetics of processing in this compound-treated and control cells to determine the effect of the inhibitor on glycoprotein trafficking through the ER and Golgi.

Mandatory Visualizations

Caption: N-linked glycoprotein processing and quality control pathway in the ER.

Caption: this compound inhibits β-N-acetylglucosaminidase in the Golgi apparatus.

Caption: General experimental workflow for studying the effects of this compound.

References

Application Notes and Protocols for Alpha-Glucosidase Inhibition Assay Using N-acetyl-1-deoxynojirimycin (DNJNAc)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase is a key enzyme located in the brush border of the small intestine responsible for the hydrolysis of α-glucopyranoside linkages in complex carbohydrates, breaking them down into absorbable monosaccharides like glucose.[1][2] Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia.[1][2][3]

1-Deoxynojirimycin (DNJ) and its derivatives are potent competitive inhibitors of α-glucosidase.[1][4] These iminosugars mimic the structure of the natural carbohydrate substrate, with a nitrogen atom replacing the endocyclic oxygen.[1] This structural similarity allows them to bind to the active site of the enzyme, preventing the hydrolysis of actual carbohydrates.[1][5] N-acetyl-1-deoxynojirimycin (DNJNAc) is one such derivative. These application notes provide a detailed protocol for assessing the inhibitory potential of this compound against α-glucosidase in vitro.

Principle of the Assay

The α-glucosidase inhibition assay is a colorimetric method that measures the enzymatic activity by quantifying the release of a chromogenic product. The enzyme α-glucosidase hydrolyzes the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) into α-D-glucose and p-nitrophenol. The resulting p-nitrophenol is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.

In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the amount of p-nitrophenol produced. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of an uninhibited control reaction.

Experimental Protocols

This protocol is adapted for a 96-well microplate format, which is suitable for screening and dose-response studies.

Required Materials and Reagents

-

Enzyme: α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, EC 3.2.1.20)

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)

-

Inhibitor: N-acetyl-1-deoxynojirimycin (this compound)

-

Positive Control: Acarbose (e.g., Sigma-Aldrich)[6]

-

Buffer: 0.1 M Sodium phosphate buffer, pH 6.8

-

Stop Solution: 0.1 M Sodium carbonate (Na₂CO₃)[7]

-

Solvent: Dimethyl sulfoxide (DMSO) or deionized water for dissolving the inhibitor

-

Equipment:

-

96-well microplate reader with a 405 nm filter

-

Incubator set to 37°C

-

Multichannel pipette

-

Standard laboratory glassware and consumables

-

Preparation of Solutions

-

0.1 M Sodium Phosphate Buffer (pH 6.8): Prepare solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ and mix them until the pH reaches 6.8.

-

α-Glucosidase Solution (0.2 U/mL): Dissolve the enzyme in cold 0.1 M sodium phosphate buffer (pH 6.8) to achieve a final concentration of 0.2 U/mL.[8] Prepare this solution fresh before each experiment.

-

pNPG Solution (5 mM): Dissolve pNPG in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM.[8] This solution should be prepared fresh.

-

This compound Stock Solution: Prepare a stock solution of this compound in either deionized water or DMSO. From this stock, prepare a series of dilutions to test a range of concentrations (e.g., 1 µM to 1000 µM).

-

Acarbose (Positive Control) Solution: Prepare a stock solution and serial dilutions of acarbose in the same manner as this compound.

-

0.1 M Sodium Carbonate Solution: Dissolve Na₂CO₃ in deionized water to a final concentration of 0.1 M.

Assay Procedure

-

Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Blank (Ab): 130 µL Buffer + 30 µL Buffer + 40 µL Buffer (No enzyme, no substrate, no inhibitor)

-

Negative Control (Ac-): 130 µL Buffer + 30 µL Buffer + 40 µL pNPG (No enzyme, with substrate)

-

Positive Control (Ac+): 130 µL Buffer + 30 µL Enzyme + 40 µL pNPG (Full enzyme activity)

-

Sample (As): 130 µL Inhibitor (this compound or Acarbose at various concentrations) + 30 µL Enzyme + 40 µL pNPG

-

-

Pre-incubation: Add 130 µL of the sample/inhibitor solution (or buffer for controls) and 30 µL of the α-glucosidase solution to the appropriate wells.

-

Incubation: Mix gently and incubate the plate at 37°C for 10 minutes.[8]

-

Initiate Reaction: Add 40 µL of the 5 mM pNPG substrate solution to all wells except the blank.[8]

-

Second Incubation: Mix and incubate the plate at 37°C for 20 minutes.[8]

-

Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.[7]

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

-

Correct for Blank Absorbance: Subtract the absorbance of the sample blank (inhibitor solution without enzyme) from the absorbance of the sample wells.

-

Calculate Percentage Inhibition: Use the following formula to calculate the percentage of α-glucosidase inhibition[7]:

Where:

-

Abs_control is the absorbance of the positive control (Ac+) corrected for the negative control (Ac-).

-

Abs_sample is the absorbance of the sample (As) corrected for its blank.

-

-

Determine IC₅₀ Value: The IC₅₀ value is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation

Quantitative data should be summarized for clear comparison.

| Inhibitor | Concentration | Mean Absorbance (405 nm) | % Inhibition | IC₅₀ (µM) |

| This compound | [Conc. 1] | \multirow{5}{}{Calculated Value} | ||

| [Conc. 2] | ||||

| [Conc. 3] | ||||

| [Conc. 4] | ||||

| [Conc. 5] | ||||

| Acarbose | [Conc. 1] | \multirow{5}{}{822.0 ± 1.5[1]} | ||

| (Positive Control) | [Conc. 2] | |||

| [Conc. 3] | ||||

| [Conc. 4] | ||||

| [Conc. 5] | ||||

| 1-DNJ | - | - | - | 222.4 ± 0.5[1] |

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Mechanism of Alpha-Glucosidase Inhibition

Caption: Competitive inhibition of α-glucosidase by this compound in the small intestine.

References

- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]